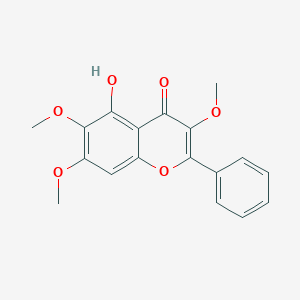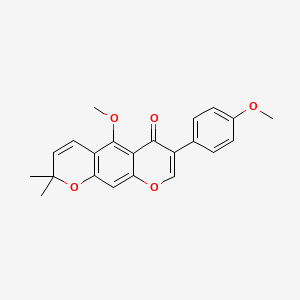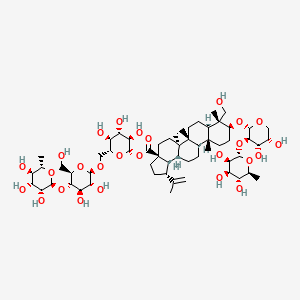
酒石酸长春花碱
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Catharanthine Tartrate is an alkaloid isolated from Catharanthus roseus . It inhibits voltage-operated L-type Ca2+ channel, with anti-cancer and blood pressure-lowering activity . It is a chemical precursor in the synthesis of vinca alkaloids such as vinblastine and vincristine .
Molecular Structure Analysis
The IUPAC name for Catharanthine tartrate is methyl (18beta)-3,4-didehydroibogamine-18-carboxylate 2,3-dihydroxysuccinate . The molecular weight is 486.52 .Physical And Chemical Properties Analysis
Catharanthine tartrate is a solid at room temperature . It has a molecular weight of 486.52 . The storage temperature is -80/-20 .科学研究应用
1. Enhancement of Vindoline and Catharanthine Accumulation
- Application Summary : Catharanthine tartrate is used to enhance the accumulation of vindoline and catharanthine in the leaves of Catharanthus roseus .
- Methods of Application : The leaves of Catharanthus roseus were sprayed with chitooligosaccharides of different molecular weights (1 kDa, 2 kDa, 3 kDa) and different concentrations (0.01 μg/mL, 0.1 μg/mL, 1 μg/mL and 10 μg/mL) .
- Results : The fresh weights of its root, stem and leaf were all improved after chitooligosaccharides treatments. More importantly, the chitooligosaccharides elicitor strongly stimulated the accumulation of vindoline and catharanthine in the leaves, especially with the treatment of 0.1 μg/mL 3 kDa chitooligosaccharides, the contents of them were increased by 60.68% and 141.54%, respectively .
2. Cancer Treatment
- Application Summary : Compounds have been discovered in Catharanthus roseus that have cancer fighting properties. Vinblastine and vincristine are used to treat Hodgkin’s lymphoma and leukaemia .
- Methods of Application : Scientists discovered that these compounds are biosynthesised by coupling plant alkaloids catharanthine and vindoline .
- Results : The research community were able to develop further semi-synthetic chemotherapeutic drugs from C.roseus .
3. Precursor for Anti-Cancer Drugs
- Application Summary : Catharanthine tartrate is used as a precursor for the synthesis of two vital anti-cancer drugs: vinblastine and vincristine.
4. Antidepressant-like Activity
- Application Summary : Catharanthine tartrate has been found to induce antidepressant-like activity in mice .
- Methods of Application : Catharanthine tartrate was administered intraperitoneally at a dose of 40 mg/kg .
- Results : Catharanthine tartrate induced similar antidepressant-like activity in male and female mice at 1 h and 24 h .
5. Blood Pressure and Heart Rate Reduction
- Application Summary : Catharanthine tartrate has been found to evoke dose-dependent reductions in both blood pressure and heart rate .
- Methods of Application : Catharanthine tartrate was administered intravenously at doses ranging from 0.5 to 20 mg/kg .
- Results : The results showed that Catharanthine tartrate evoked dose-dependent reductions in both blood pressure and heart rate .
6. Traditional Chinese Medicine
- Application Summary : Catharanthine tartrate has reportedly been used for centuries by traditional Chinese medicine to treat a whole range of ailments from diabetes to depression .
7. Antioxidant Enzymes Activities
- Application Summary : Catharanthine tartrate has been found to enhance antioxidant enzymes activities in Catharanthus roseus leaves .
- Methods of Application : The leaves of Catharanthus roseus were sprayed with chitooligosaccharides of different molecular weights (1 kDa, 2 kDa, 3 kDa) and different concentrations (0.01 μg/mL, 0.1 μg/mL, 1 μg/mL and 10 μg/mL) .
- Results : Antioxidant enzymes activities (catalase, glutathione reductase, ascorbate peroxidase, peroxidase and superoxide dismutase) were enhanced under chitooligosaccharides treatments .
8. Gene Expression Levels
- Application Summary : Catharanthine tartrate has been found to enhance gene expression levels in Catharanthus roseus leaves .
- Methods of Application : The leaves of Catharanthus roseus were sprayed with chitooligosaccharides of different molecular weights (1 kDa, 2 kDa, 3 kDa) and different concentrations (0.01 μg/mL, 0.1 μg/mL, 1 μg/mL and 10 μg/mL) .
- Results : All the genes were significantly up-regulated after chitooligosaccharides treatments, and the transcription abundance of ORCA3, SLS, STR, DAT and PRX1 reached a maximal level with 0.1 μg/mL 3 kDa chitooligosaccharides treatment .
未来方向
属性
CAS 编号 |
4168-17-6 |
|---|---|
产品名称 |
Catharanthine tartrate |
分子式 |
C25H30N2O8 |
分子量 |
486.51 |
同义词 |
(2a,5b,6a,18b)-3,4-Didehydro-ibogamine-18-carboxylic acid methyl ester tartrate; (+)-3,4-Didehydrocoronaridine tartrate; (+)-Catharanthine tartrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看



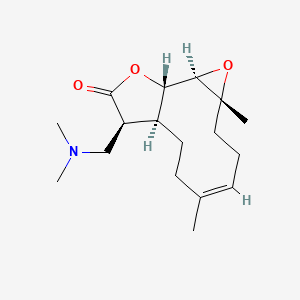
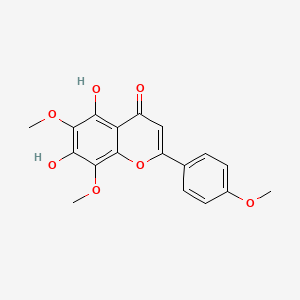
![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)
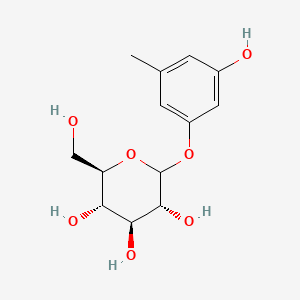
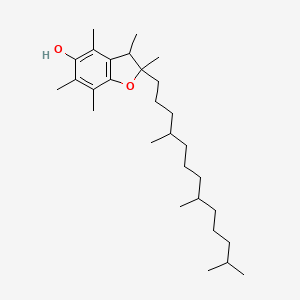
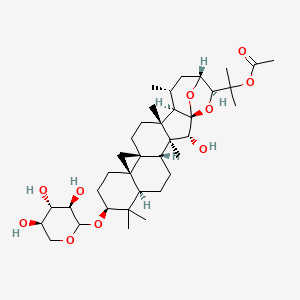
![(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione](/img/structure/B600195.png)
